3,3,3-Trifluoro-2-methylpropanoic acid

説明

Historical Context and Discovery

3,3,3-Trifluoro-2-methylpropanoic acid (CAS 381-97-5) was first synthesized in the early 21st century, with its initial characterization documented in 2005. The compound emerged during advancements in fluorinated carboxylic acid research, driven by the pharmaceutical industry’s demand for metabolically stable intermediates. Early synthetic routes involved halogen-exchange reactions, leveraging the reactivity of trifluoromethyl groups with precursor molecules such as methylpropanoic acid derivatives. Its development paralleled the broader exploration of fluorinated compounds, which gained momentum due to their unique physicochemical properties.

Nomenclature and Classification

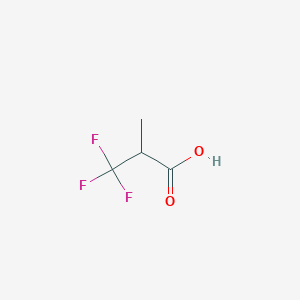

The systematic IUPAC name for this compound is This compound , reflecting its structural features:

- A three-carbon chain (propanoic acid backbone).

- A trifluoromethyl (-CF₃) group at position 3.

- A methyl (-CH₃) group at position 2.

Alternative designations include:

Its molecular formula is C₄H₅F₃O₂ , with a molecular weight of 142.08 g/mol . The compound falls under the class of fluoroalkyl carboxylic acids , characterized by the presence of both fluorine atoms and a carboxylic acid functional group.

Structural Overview and Molecular Architecture

The molecular structure of this compound features:

- A trifluoromethyl group at the terminal carbon, contributing to high electronegativity and bond strength (C–F bond energy: ~480 kJ/mol).

- A methyl group at the adjacent carbon, inducing steric effects that influence reactivity.

- A carboxylic acid group (-COOH) at position 1, enabling hydrogen bonding and acidity (pKa ≈ 1.5–2.5, estimated based on analogous fluorinated acids).

Key structural parameters:

| Property | Value |

|---|---|

| Bond length (C–F) | ~1.33–1.39 Å |

| Bond angle (C–C–F) | ~109.5° (tetrahedral) |

| Dipole moment | ~2.5–3.0 D (estimated) |

The trifluoromethyl group’s electron-withdrawing nature enhances the acidity of the carboxylic proton compared to non-fluorinated analogs.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic use of fluorine in organic synthesis:

- Metabolic Stability : The trifluoromethyl group resists enzymatic degradation, making the compound valuable in drug design.

- Lipophilicity : Fluorine atoms increase lipid solubility, improving membrane permeability in bioactive molecules.

- Synthetic Versatility : Serves as a precursor for acylating agents, esters, and amides in agrochemical and pharmaceutical applications.

Its role in organofluorine chemistry is underscored by its utility in synthesizing chiral intermediates , such as (R)- and (S)-enantiomers of hydroxylated derivatives, which are critical in asymmetric catalysis.

Related Fluorinated Carboxylic Acids

Comparative analysis with structurally similar compounds:

Unlike TFA, this compound’s methyl group confers additional steric hindrance, moderating reactivity while retaining fluorine’s electronic effects.

特性

IUPAC Name |

3,3,3-trifluoro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-2(3(8)9)4(5,6)7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOGDQIDOONUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462184 | |

| Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-97-5 | |

| Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

3,3,3-Trifluoro-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoro-2-methylpropanenitrile with a strong base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at elevated temperatures (90-100°C) and involves refluxing overnight .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity. The use of biocatalysts, such as amidases from specific bacterial strains, has also been explored for the efficient synthesis of enantiomerically pure forms of the compound .

化学反応の分析

Types of Reactions

3,3,3-Trifluoro-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

科学的研究の応用

3,3,3-Trifluoro-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Fluorinated compounds, including those derived from this compound, are explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Industry: It is used in the development of agrochemicals and specialty chemicals, where the presence of fluorine atoms can enhance the efficacy and stability of the products

作用機序

The mechanism of action of 3,3,3-trifluoro-2-methylpropanoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing the lipophilicity and metabolic stability of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

類似化合物との比較

Comparison with Similar Compounds

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic Acid Methyl Ester

- Structure : Methyl ester derivative with an additional trifluoromethyl group on the α-carbon.

- Properties : Molecular formula C₅H₅F₆O₂ (MW 218.08 g/mol). The esterification reduces acidity (pKa ~1–2) compared to the parent acid (pKa ~1.5–2.5).

- Applications : Used in microwave spectroscopy studies to analyze hydrogen-bonded complexes with formic acid, revealing conformational stability and tunneling dynamics .

- Key Difference : The ester group enhances volatility, making it suitable for gas-phase spectroscopic analysis .

3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

- Structure : Features two methyl groups on the α-carbon.

- Properties : Molecular formula C₅H₇F₃O₂ (MW 156.10 g/mol). The steric hindrance from the dimethyl groups slows decarboxylation kinetics.

- Applications : Undergoes transition-metal-free decarboxylation to synthesize C(CF₃)Me₂-substituted heteroarenes, critical in drug discovery .

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

- Structure : Hydroxyl group replaces one hydrogen on the α-carbon.

- Properties : Molecular formula C₄H₅F₃O₃ (MW 158.08 g/mol). The hydroxyl group increases polarity (logP ~0.5 vs. 1.2 for the parent acid) and hydrogen-bonding capacity.

- Applications : Intermediate in synthesizing fluorinated β-hydroxy acids for bioactive molecules .

- Key Difference : Enhanced solubility in polar solvents (e.g., water solubility ~50 mg/mL) due to the hydroxyl group .

3-[4-(Trifluoromethyl)phenyl]propanoic Acid

- Structure : Aromatic substitution with a trifluoromethylphenyl group.

- Properties : Molecular formula C₁₀H₉F₃O₂ (MW 218.17 g/mol). The aromatic ring introduces π-π stacking interactions, influencing crystal packing (O–H⋯O hydrogen-bonded dimers) .

- Applications : Used in materials science for designing fluorinated polymers and ligands for GPCRs .

- Key Difference : Higher melting point (125–127°C) compared to aliphatic analogs (~67°C) .

2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

- Structure: Amino group replaces the hydroxyl group on the α-carbon.

- Properties: Molecular formula C₄H₆F₃NO₂ (MW 157.09 g/mol). The amino group confers zwitterionic behavior (isoelectric point ~5.8).

- Applications: Explored as a fluorinated amino acid analog in peptide synthesis and enzyme inhibition studies .

- Key Difference: Increased bioavailability in biological systems due to amino functionality .

Comparative Data Table

Research Findings and Trends

- Reactivity: The trifluoromethyl group in this compound stabilizes carboxylate intermediates, enabling decarboxylation without transition-metal catalysts .

- Metabolism: Related fluorinated acids, such as 3,3,3-trifluoro-2-fluoromethoxypropanoic acid, are excreted via mercapturate and β-lyase pathways, highlighting the influence of substituents on metabolic flux .

- Structural Dynamics : Hydrogen-bonding interactions in complexes (e.g., with formic acid) reveal conformational flexibility, critical for designing supramolecular assemblies .

生物活性

3,3,3-Trifluoro-2-methylpropanoic acid (TFMPA) is a fluorinated amino acid derivative that has garnered attention for its unique biological activities and potential applications in pharmaceuticals. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and biological interactions. This article provides a comprehensive overview of the biological activity of TFMPA, highlighting its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C4H6F3NO2

- Molecular Weight : 157.09 g/mol

- pKa : Approximately 0.75

- Density : 1.437 g/cm³

- Boiling Point : 219.7 °C

The presence of the trifluoromethyl group enhances the stability and reactivity of TFMPA in various chemical reactions, including nucleophilic substitutions and enzyme interactions.

TFMPA's biological activity is primarily linked to its role as a chiral building block in drug synthesis. Its unique structure allows it to interact with biological systems, potentially affecting metabolic pathways and enzyme functions. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced bioactivity due to their ability to stabilize transition states in enzymatic reactions.

Enzyme Inhibition

One of the significant areas of research involves TFMPA's ability to inhibit pyruvate dehydrogenase kinase (PDHK), an enzyme crucial for metabolic regulation. Various derivatives of TFMPA have been synthesized and evaluated for their inhibitory effects on PDHK:

| Compound Name | IC50 (nM) | EC50 (nM) | Effect on Lactate |

|---|---|---|---|

| (+)-1-N-[2,5-(S,R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-TFMPA | 16 ± 2 | 57 ± 13 | Decreases lactate significantly 2.5 h post-dose |

These findings suggest that TFMPA derivatives can enhance the oxidation of lactate into carbon dioxide in human fibroblasts while increasing the ex vivo activity of pyruvate dehydrogenase in various tissues .

Case Studies

-

Synthesis and Evaluation of Novel PDK Inhibitors :

A study focused on developing new PDK inhibitors based on anilide derivatives of TFMPA demonstrated promising results in targeting metabolic diseases, particularly cancer . The dual approach involved rational drug design and structural modifications to improve potency. -

Enzymatic Processes :

Research identified a novel S-enantioselective amidase from Arthrobacter sp. capable of acting on TFMPA derivatives, showcasing the compound's potential in biocatalysis for pharmaceutical applications .

Applications in Drug Development

TFMPA serves as an important intermediate in synthesizing various therapeutic agents, particularly those targeting potassium channels for treating conditions like urinary incontinence and hypertension . Its unique properties make it suitable for developing enantiomerically pure compounds that can exhibit enhanced efficacy and reduced side effects compared to traditional drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3,3-Trifluoro-2-methylpropanoic acid, and what are the critical reaction conditions?

- Methodological Answer : A transition-metal-free decarboxylative approach is a key synthetic route. The reaction involves heating 3,3,3-trifluoro-2,2-dimethylpropanoic acid with heteroarenes under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) at 120–140°C. The absence of transition metals simplifies purification and reduces costs, while the base facilitates decarboxylation to form C(CF₃)Me₂-substituted products in high yields (>80%) . Structural confirmation via NMR and mass spectrometry is critical, with purity assessed via HPLC or GC-MS .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction is essential for resolving bond angles and hydrogen-bonding patterns. For example, inversion dimers linked by O–H⋯O hydrogen bonds are observed in the crystal lattice, confirming the carboxylic acid group's reactivity . Spectroscopic validation includes:

- ¹H/¹⁹F NMR : Distinct peaks for CF₃ (δ ≈ -60 ppm in ¹⁹F NMR) and methyl groups (δ ≈ 1.2–1.5 ppm in ¹H NMR).

- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and O–H (~2500–3000 cm⁻¹).

- Elemental Analysis : Confirms C/F ratios (e.g., C: 38.5%, F: 36.5% for C₅H₇F₃O₂) .

Advanced Research Questions

Q. What are the mechanisms underlying the transition-metal-free decarboxylation of this compound, and how do reaction parameters influence yield?

- Methodological Answer : Decarboxylation proceeds via a base-mediated pathway. The base (e.g., Cs₂CO₃) deprotonates the carboxylic acid, forming a carboxylate intermediate that undergoes CO₂ elimination. The trifluoromethyl and methyl groups stabilize the resulting carbanion, which reacts with electrophilic heteroarenes. Key parameters:

- Temperature : Yields drop below 120°C due to incomplete decarboxylation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Substrate Scope : Electron-deficient heteroarenes (e.g., pyridines) show higher reactivity .

Q. How do metabolic pathways of this compound differ between species, and what implications does this have for toxicity assessments?

- Methodological Answer : In humans, the compound is metabolized via two pathways:

- Detoxication : Glutathione conjugation followed by mercapturic acid excretion (95 ± 49 µmol total).

- Toxification : Renal β-lyase cleavage to reactive intermediates, excreted as 3,3,3-trifluoro-2-fluoromethoxypropanoic acid (294 ± 416 µmol total).

Q. What methodologies are employed to assess the environmental persistence and bioaccumulation potential of this compound given its fluorinated structure?

- Methodological Answer : As a perfluoroalkyl substance (PFAS), its persistence is evaluated via:

- Hydrolysis Studies : Stability at pH 2–12 to assess degradation rates.

- Bioaccumulation Factor (BAF) : Measured in aquatic models (e.g., zebrafish) using LC-MS/MS to quantify tissue concentrations.

- Soil Adsorption : Batch experiments with organic carbon-rich soils (log Kₒc > 3.5 indicates high retention).

- Regulatory Considerations : The EU’s REACH guidelines require testing for transformation products (e.g., trifluoroacetic acid) due to their mobility in groundwater .

Data Contradiction Analysis

- Metabolic Flux in Humans vs. Rodents : While identifies species-specific detoxification pathways, conflicting data may arise from inter-individual variability in human β-lyase activity. Researchers should conduct CYP450 isoform-specific assays to clarify metabolic heterogeneity.

- Environmental Impact : classifies the compound as a PFAS, but its shorter chain length (C4 vs. C8) may reduce bioaccumulation. Comparative studies with perfluorooctanoic acid (PFOA) are recommended to resolve discrepancies in ecological risk models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。